molecular formula C18H19NO2 B2529701 Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide CAS No. 925605-98-7

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide

Cat. No.: B2529701
CAS No.: 925605-98-7
M. Wt: 281.355
InChI Key: FEJFUWVAQOFOJV-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is an organic compound that features a cyclobutane ring attached to a carboxylic acid group, which is further linked to a 4-benzyloxy-phenyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the amide group to an amine or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is unique due to the combination of the cyclobutane ring and the 4-benzyloxy-phenyl amide group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJFUWVAQOFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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